molecular formula C4H5ClN4O B1406670 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1630763-41-5

2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B1406670
CAS RN: 1630763-41-5
M. Wt: 160.56 g/mol
InChI Key: FNZSTTLAMJSNNA-UHFFFAOYSA-N
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Description

“2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide” is a compound that contains a 1,2,4-triazole ring. This ring is a well-known biologically active pharmacophore . The compound is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide”, often involves the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide” is characterized by the presence of a 1,2,4-triazole ring . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

The chemical reactions involving “2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide” include the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid followed by removing the trifluoroacetyl protecting group to afford aminofurazan .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Process : The synthesis of 2-(1H-1,2,4-triazol-1-yl)acetamide involves the use of 1,2,4-triazole potassium salt and 2-chloro-N-methylacetamide, with optimal conditions being a reaction temperature of around 80℃ and a reaction time of 4 hours (Jiang-Long Yin, 2010).

  • Structural Elucidation : Various compounds containing the 1,2,4-triazole moiety have been characterized using 1H NMR, MS, IR, and elemental analysis, providing insights into their molecular structures (B. MahyavanshiJyotindra et al., 2011).

Biological and Pharmacological Studies

  • Antimicrobial Activity : Several derivatives of 1,2,4-triazole, including those similar to 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide, have demonstrated antimicrobial activities against various bacteria and fungi (L. Yurttaş et al., 2020).

  • Anticancer Properties : Some derivatives have shown selective anticancer activities, particularly against melanoma and breast cancer cell lines (Y. Ostapiuk et al., 2015).

  • Cholinesterase Inhibition : N-aryl derivatives of 2-(1,2,4-triazol-1-yl)acetamide analogs have been studied for their potential in inhibiting cholinesterase, an enzyme related to Alzheimer's disease (N. Riaz et al., 2020).

Chemical Modifications and Derivatives

  • Diverse Derivatives : The chemical modification of 1,2,4-triazole compounds leads to a variety of derivatives with potential biological activities, highlighting the versatility of this chemical structure (Huicheng Wang et al., 2010).

  • Crystal Structure Analysis : The crystal structures of triazole derivatives have been studied, providing insights into their molecular conformation and potential intermolecular interactions (Xue et al., 2008).

Future Directions

The future directions for “2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide” could involve further investigations on this scaffold to harness its optimum antibacterial potential . Additionally, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

2-(3-chloro-1,2,4-triazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4O/c5-4-7-2-9(8-4)1-3(6)10/h2H,1H2,(H2,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZSTTLAMJSNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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